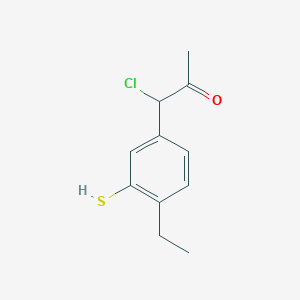
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS It is characterized by the presence of a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-3-mercaptophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-chloropropan-2-one under appropriate conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under suitable conditions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate biological pathways and affect cellular functions. The specific pathways involved depend on the context of its application and the nature of the derivatives used.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-methyl-3-mercaptophenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-1-(4-ethyl-3-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-Chloro-1-(4-ethyl-3-aminophenyl)propan-2-one: Similar structure but with an amino group instead of a mercapto group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H13ClOS |
|---|---|
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
1-chloro-1-(4-ethyl-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-4-5-9(6-10(8)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
Clé InChI |
SSRLHWFMKNMIIO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(C(=O)C)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
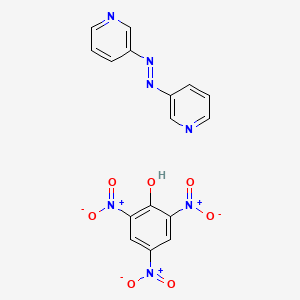


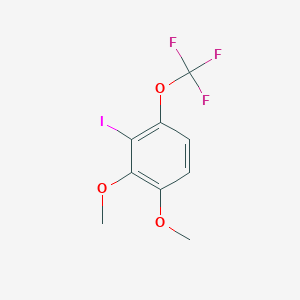
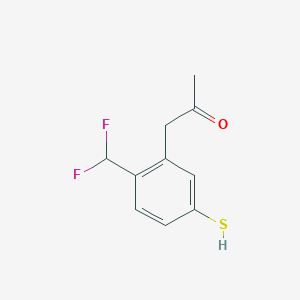

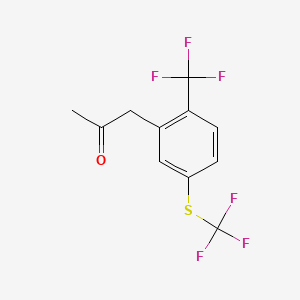

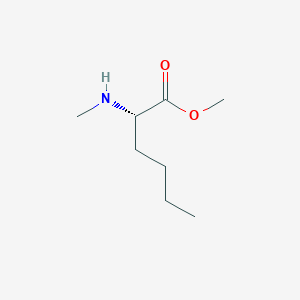
![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)


